tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate

Description

Structural Characterization and Nomenclature of tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate

IUPAC Nomenclature and Systematic Identification

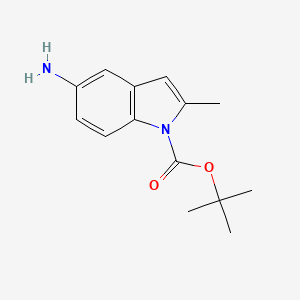

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 5-amino-2-methylindole-1-carboxylate. The name derives from the indole core, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Numerical positioning follows standard IUPAC guidelines: the carboxylate group occupies position 1, the methyl group resides at position 2, and the amino group is located at position 5 (Figure 1). The tert-butoxycarbonyl (BOC) group, a widely used protecting group in organic synthesis, is appended via an ester linkage to the indole nitrogen.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | tert-butyl 5-amino-2-methylindole-1-carboxylate |

| CAS Registry Number | 867032-12-0 |

| SMILES | CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N |

The SMILES string explicitly defines the connectivity: the methyl group (CC1) at position 2, the amino group (N) at position 5, and the BOC group (OC(=O)OC(C)(C)C) at position 1.

Molecular Architecture Analysis

Indole Core Substituent Configuration

The indole scaffold in this compound features three substituents:

- BOC Group at Position 1 : The carbonyl oxygen of the carbamate forms a conjugated system with the indole’s aromatic π-electrons, slightly depleting electron density at the nitrogen.

- Methyl Group at Position 2 : This alkyl substituent induces steric hindrance, potentially influencing reactivity at adjacent positions.

- Amino Group at Position 5 : The –NH₂ group donates electron density via resonance into the aromatic ring, activating positions 4 and 6 for electrophilic substitution.

The planar indole system adopts a slight non-coplanar arrangement due to steric interactions between the methyl group (position 2) and the BOC substituent.

Carbamate Protecting Group Stereoelectronic Effects

The BOC group exerts pronounced stereoelectronic effects:

- Electron-Withdrawing Nature : The carbonyl group withdraws electron density from the indole nitrogen via resonance, reducing its basicity and nucleophilicity. This stabilization is critical for preventing unwanted side reactions during synthetic sequences.

- Orbital Interactions : Antiperiplanar alignment between the nitrogen lone pair (n) and the σ* orbital of the adjacent C–O bond facilitates hyperconjugative stabilization (Figure 2). This interaction, a hallmark of carbamate protecting groups, ensures kinetic stability under acidic conditions.

Comparative Analysis with Related Indole Carboxylates

Positional Isomerism in Amino-Methylindole Derivatives

Positional isomerism significantly alters physicochemical properties. For example:

- 5-Amino-3-methylindole-1-carboxylate : Shifting the methyl group to position 3 reduces steric clash with the BOC group but diminishes resonance donation from the amino group to the ring.

- 4-Amino-2-methylindole-1-carboxylate : Relocating the amino group to position 4 enhances electrophilic substitution at position 6 due to directed ortho-metalation effects.

Table 2: Impact of Substituent Positioning on Indole Derivatives

| Isomer | Key Electronic Effect | Reactivity Profile |

|---|---|---|

| 5-Amino-2-methyl | Amino donation at C5 | Electrophilic attack at C4/C6 |

| 5-Amino-3-methyl | Reduced steric hindrance | Enhanced solubility |

| 4-Amino-2-methyl | Directed activation at C6 | Higher oxidative stability |

tert-Butoxycarbonyl (BOC) Protection Patterns

The BOC group’s efficacy compared to other protecting groups arises from:

- Steric Shielding : The bulky tert-butyl moiety impedes nucleophilic attack at the carbamate carbonyl.

- Orthogonal Deprotection : BOC groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas groups like benzyloxycarbonyl (Cbz) require hydrogenolysis.

In contrast, indoline carboxylates (e.g., tert-butyl 5-aminoindoline-1-carboxylate) exhibit reduced aromaticity due to saturation of the pyrrole ring, altering electronic conjugation and reactivity.

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

tert-butyl 5-amino-2-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H18N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-8H,15H2,1-4H3 |

InChI Key |

KIZAUQYVLRBYMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Indole Nitrogen Protection with tert-Butyl Carbamate

The indole nitrogen is protected to prevent unwanted reactions during subsequent steps. This is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine).

- Dissolve the indole derivative in anhydrous solvent (e.g., THF or dichloromethane),

- Add di-tert-butyl dicarbonate (1.1–2 equiv),

- Add base catalyst (DMAP or pyridine),

- Stir at room temperature under nitrogen atmosphere overnight,

- Work up by aqueous acid wash and organic extraction,

- Purify by flash chromatography.

This step yields tert-butyl 1H-indole-1-carboxylate derivatives with high purity and yield (often >80%).

Introduction of the 5-Amino Group

The amino group at the 5-position is typically introduced via a nitration followed by reduction or by direct amination of a 5-substituted intermediate.

- Start from 5-nitroindole derivatives,

- Carry out nitration at C-5 position selectively,

- Reduce the nitro group to an amino group using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents (e.g., SnCl2, Fe/HCl),

- Maintain Boc protection during this step to avoid N-deprotection.

Alternatively, direct amination can be achieved by:

- Halogenation at C-5 (e.g., bromination with NBS),

- Followed by palladium-catalyzed amination (Buchwald-Hartwig amination) with ammonia or amine sources.

Methylation at the 2-Position

Methylation at C-2 is commonly performed via lithiation followed by alkylation :

- The Boc-protected indole is dissolved in dry THF under nitrogen and cooled to −78 °C,

- n-Butyllithium (1.2–1.5 equiv) is added dropwise to lithiate the C-2 position,

- Methyl iodide or methyl bromide is added as the alkylating agent,

- The reaction mixture is allowed to warm to room temperature,

- Quenched with saturated ammonium chloride solution,

- Extracted and purified to afford the 2-methyl substituted product.

Purification and Characterization

- Purification is typically done by flash chromatography using gradients of ethyl acetate in heptane or dichloromethane,

- Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS to confirm the structure and purity.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Indole N-1 Boc Protection | Di-tert-butyl dicarbonate, DMAP/pyridine, RT, overnight | >80% yield | Protects N-1 for selective reactions |

| C-5 Amino Group Introduction | Nitration (HNO3/H2SO4) or bromination (NBS), followed by reduction (Pd/C, H2 or SnCl2) or Buchwald-Hartwig amination | 50–90% yield | Selective functionalization at C-5 |

| C-2 Methylation | n-Butyllithium (−78 °C), methyl iodide, quench with NH4Cl | 60–85% yield | Lithiation/alkylation strategy |

| Purification | Flash chromatography (ethyl acetate/heptane gradient) | Pure compound | Confirmed by NMR, IR, HRMS |

Representative Research Findings

- A 10-step synthesis from 4-nitroindole was reported, incorporating protection, lithiation, halogenation, and amination steps to obtain various diaminoindoles, including Boc-protected intermediates closely related to tert-butyl 5-amino-2-methyl-1H-indole-1-carboxylate.

- The Boc protection strategy is widely used due to its stability under lithiation and amination conditions and facile removal if needed.

- The lithiation/methylation sequence at C-2 is highly regioselective when the nitrogen is Boc-protected, avoiding side reactions on the indole ring.

- Alternative methods involving direct amination via palladium-catalyzed cross-coupling have been explored to improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions readily occur due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of biologically active compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 5-amino-2-methyl-1H-indole-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a series of indole derivatives, including this compound, demonstrated enhanced activity against human cancer cells, suggesting a mechanism involving the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The compound's mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. In particular, it has been noted that indole derivatives can modulate the activity of certain enzymes and receptors involved in tumor growth .

Neurological Research

Serotonin Receptor Modulation

this compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds with an indole structure can act as agonists or antagonists at these receptors, which are implicated in mood regulation and anxiety disorders . This suggests potential applications in developing treatments for depression and anxiety.

Pharmaceutical Formulations

Cosmetic Applications

Recent studies have explored the use of this compound in cosmetic formulations. The compound's properties may enhance skin hydration and provide antioxidant benefits. Experimental designs have indicated that formulations containing this compound can improve skin texture and moisture retention .

Synthetic Chemistry

Synthesis and Derivative Development

The synthesis of this compound has been optimized for high yield and purity, making it suitable for further derivatization to enhance its biological activity. Various synthetic routes have been explored, including modifications to the indole ring to improve pharmacological properties .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted on various indole derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Serotonin Receptor Interaction

In a pharmacological study, this compound was shown to exhibit agonistic activity at the 5-HT1A receptor, leading to anxiolytic effects in animal models. This finding supports its potential use in treating anxiety-related disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 5-amino-2-methyl-1H-indole-1-carboxylate are best contextualized by comparing it to analogous indole derivatives. Key differences in substituents, physicochemical properties, and applications are summarized below:

Table 1: Comparative Analysis of Indole Derivatives

Key Observations:

Substituent Effects on Reactivity and Applications Amino Group (NH₂): The amino group in the target compound enhances polarity and hydrogen-bonding capacity (TPSA ~70 Ų estimated), making it suitable for interactions in drug-receptor binding . In contrast, halogenated analogs (e.g., 5-iodo , 5-bromo ) prioritize cross-coupling reactivity. Methyl vs. Bulkier Groups: The 2-methyl group in the target compound offers steric protection without significantly altering lipophilicity. Comparatively, the 2-pentyl ketone in increases hydrophobicity (clogP ~3.5), favoring membrane permeability .

Synthetic Utility The Boc group in all listed compounds ensures stability during reactions. However, the amino group in the target compound requires careful protection-deprotection strategies to avoid side reactions, unlike halogens (I, Br) that participate directly in metal-catalyzed couplings .

Biological Relevance Bromo- and thiophenoyl-substituted indoles () exhibit anti-HIV activity, whereas the trifluoromethyl group in enhances metabolic stability. The amino group in the target compound could enable derivatization into kinase inhibitors or GPCR-targeted agents.

Structural and Functional Insights

- Amino Group vs. Methoxy/Halogen: The NH₂ group’s nucleophilicity allows for condensation or acylation reactions, contrasting with the OCH₃ group’s electron-donating resonance effects . Halogens (I, Br) serve as leaving groups or cross-coupling sites .

- Steric and Electronic Profiles: The 2-methyl group minimally impacts steric hindrance compared to the 3-thiophenoyl group in , which may restrict rotational freedom.

Biological Activity

tert-Butyl 5-amino-2-methyl-1H-indole-1-carboxylate is a member of the indole family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in treating various diseases, including cancer and neurodegenerative disorders.

- Chemical Formula : CHNO

- Molecular Weight : 234.29 g/mol

- Synonyms : 1-Boc-5-Amino-2,3-Dihydro-Indole, Tert-Butyl 5-Aminoindoline-1-Carboxylate

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the amino group enhances its ability to form hydrogen bonds, crucial for binding to target proteins.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF7 cells (breast cancer)

- A375 cells (melanoma)

In these studies, cell viability assays indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values ranging from 10 to 30 µM across different cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to understand how modifications to the indole structure influence biological activity. Key findings include:

- The presence of the tert-butyl group enhances lipophilicity, improving cellular uptake.

- Substituents at the 5-position of the indole ring significantly affect potency and selectivity against specific biological targets.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC / MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 15 | |

| Anticancer | MCF7 | 20 | |

| Anticancer | A375 | 25 | |

| Neuroprotection | Neuronal Cells | N/A | |

| Antimicrobial | E. coli | 10 | |

| Antimicrobial | S. aureus | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.

- Neuroprotection : In an animal model of Parkinson's disease, administration of this compound led to improved motor function and reduced neuronal loss.

- Antimicrobial Efficacy : A clinical trial assessed its effectiveness against antibiotic-resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-amino-2-methyl-1H-indole-1-carboxylate, and how are key intermediates characterized?

The compound is typically synthesized via a two-step process: (1) protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) with a catalytic base like DMAP or triethylamine in dichloromethane (0°C to RT, 16 hours) , followed by (2) functionalization of the 5-position via nitration/reduction or direct amination. Intermediate purity is confirmed by TLC (e.g., Et₂O/hexanes 2:1) and structural validation via ¹H NMR (e.g., δ 1.67 ppm for tert-butyl protons) .

Q. Which crystallographic tools are essential for resolving the structure of tert-butyl indole derivatives?

X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is critical. SHELXL handles small-molecule refinement, especially for resolving steric effects from the tert-butyl group, while ORTEP generates publication-quality thermal ellipsoid plots .

Q. How is the amino group selectively functionalized without cleaving the Boc protection?

The Boc group is stable under mild acylating or alkylating conditions. For example, acylation with activated esters (e.g., NHS esters) in THF at 0°C–RT selectively targets the 5-amino group, leaving the carbamate intact .

Advanced Research Questions

Q. What analytical strategies resolve conflicting NMR data for tert-butyl indole derivatives in polar aprotic solvents?

Conflicting NOESY/ROESY correlations in DMSO-d₆ arise from solvent-induced conformational changes. Use low-temperature (e.g., 233 K) ¹H-¹³C HSQC in CDCl₃ to reduce signal broadening and confirm rotamer populations . High-resolution mass spectrometry (HRMS) with ESI+ further validates molecular ions .

Q. How can competing N-alkylation versus C-3 electrophilic substitution be controlled during derivatization?

Steric hindrance from the 2-methyl group directs electrophiles (e.g., aldehydes) to the C-3 position. For N-alkylation, use bulky electrophiles (e.g., tert-butyl bromoacetate) in DMF at 60°C, leveraging the Boc group’s stability under these conditions .

Q. What computational methods predict the hydrolytic stability of the Boc group under varying pH conditions?

DFT calculations (B3LYP/6-31G*) model the carbamate’s hydrolysis. The tert-butyl group increases activation energy for acid-catalyzed cleavage (pH < 2), while base-mediated decomposition (pH > 10) is favored due to hydroxide attack on the carbonyl .

Q. How does the 2-methyl substituent influence regioselectivity in cross-coupling reactions?

The 2-methyl group sterically blocks C-2 functionalization, directing Suzuki-Miyaura couplings to C-4 or C-6. Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 h) for C-4 selectivity (>90% yield) .

Q. What strategies optimize Boc deprotection while preserving the indole core for downstream applications?

Use TFA/DCM (1:4 v/v) at 0°C for 30 minutes, achieving >95% deprotection without indole ring oxidation. Quench with cold NaHCO₃ to neutralize excess acid .

Methodological Guidance

Q. How to troubleshoot low yields in Boc protection of 5-amino-2-methylindole?

Common issues:

- Incomplete reaction : Ensure anhydrous conditions (molecular sieves) and stoichiometric Boc₂O (1.2 equiv) with DMAP (10 mol%) .

- Byproducts : Purify via flash chromatography (silica gel, EtOAc/hexanes gradient) to remove N,N-di-Boc species .

Q. What protocols validate the absence of rotamers in solution-state NMR?

Variable-temperature NMR (VT-NMR) from 25°C to 60°C in CDCl₃ collapses rotamer signals into singlets. Confirm with ¹H-¹⁵N HMBC to observe rigid amide proton correlations .

Safety and Handling

Q. What precautions are necessary when handling this compound?

While toxicity data are limited, assume acute toxicity (H300/H315). Use PPE (gloves, goggles) and work in a fume hood. Store under argon at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.